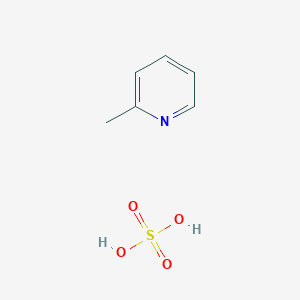
2-Butanone, 3,4-dihydroxy-, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 3,4-dihydroxy-, (3R)- is a chiral compound with the molecular formula C4H8O3. It is an important intermediate in various biochemical pathways and is known for its role in the biosynthesis of riboflavin (vitamin B2). The compound is characterized by the presence of two hydroxyl groups and a ketone group, making it a versatile molecule in organic synthesis and biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3,4-dihydroxy-, (3R)- can be achieved through several methods. One common approach involves the enzymatic conversion of D-ribulose-5-phosphate to 3,4-dihydroxy-2-butanone-4-phosphate, followed by dephosphorylation to yield the desired compound . This enzymatic reaction is catalyzed by the enzyme RibB (3,4-dihydroxy-2-butanone 4-phosphate synthase) and requires magnesium ions as cofactors .
Industrial Production Methods
Industrial production of 2-Butanone, 3,4-dihydroxy-, (3R)- typically involves microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to overexpress the RibB enzyme, leading to the efficient production of the compound . The fermentation broth is then subjected to downstream processing, including extraction and purification, to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 3,4-dihydroxy-, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products
Oxidation: 3,4-Dioxobutanone or 3,4-dicarboxybutanoic acid.
Reduction: 3,4-dihydroxybutanol.
Substitution: Ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
2-Butanone, 3,4-dihydroxy-, (3R)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-Butanone, 3,4-dihydroxy-, (3R)- involves its role as a substrate for the enzyme RibB in the riboflavin biosynthesis pathway. The enzyme catalyzes the conversion of D-ribulose-5-phosphate to 3,4-dihydroxy-2-butanone-4-phosphate, which is then further processed to form riboflavin . This pathway is essential for the production of flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which are crucial cofactors in various redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-butanone: Similar in structure but lacks the second hydroxyl group.
2,3-Butanediol: Contains two hydroxyl groups but lacks the ketone group.
Ribulose-5-phosphate: A precursor in the biosynthesis pathway but contains a phosphate group.
Uniqueness
2-Butanone, 3,4-dihydroxy-, (3R)- is unique due to its specific role in the riboflavin biosynthesis pathway and its chiral nature, which imparts specific biochemical properties. Its dual hydroxyl and ketone functionalities make it a versatile intermediate in various chemical reactions and industrial applications .
Propriétés
Numéro CAS |
71222-99-6 |
|---|---|
Formule moléculaire |
C4H8O3 |
Poids moléculaire |
104.10 g/mol |
Nom IUPAC |
(3R)-3,4-dihydroxybutan-2-one |
InChI |
InChI=1S/C4H8O3/c1-3(6)4(7)2-5/h4-5,7H,2H2,1H3/t4-/m1/s1 |
Clé InChI |
SEYLPRWNVFCVRQ-SCSAIBSYSA-N |
SMILES isomérique |
CC(=O)[C@@H](CO)O |
SMILES canonique |
CC(=O)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



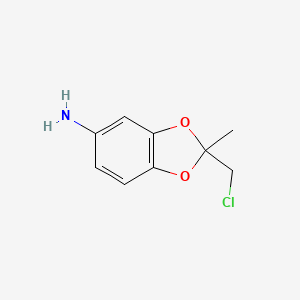
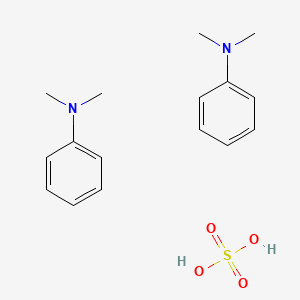

![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)
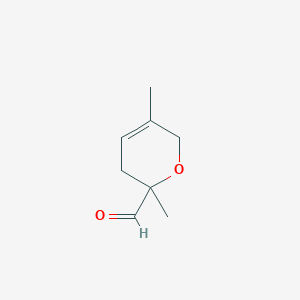
![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
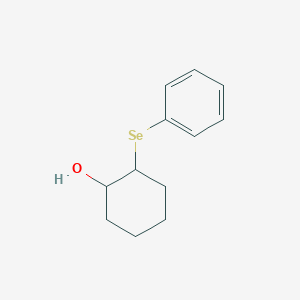
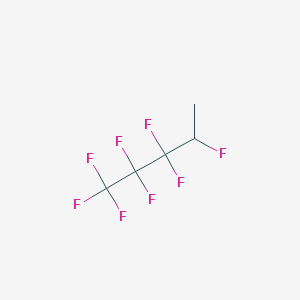
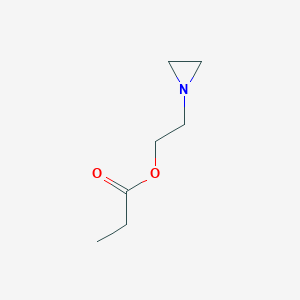
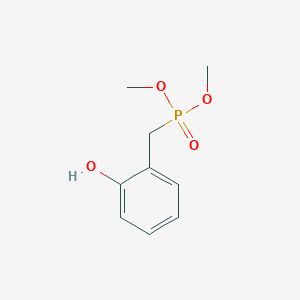
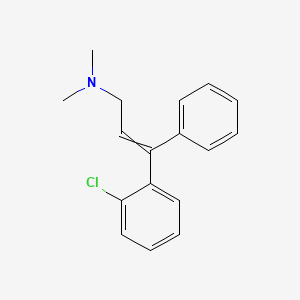
![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)
